molecular formula C25H30N2O5S2 B12826785 (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid

Cat. No.: B12826785
M. Wt: 502.6 g/mol
InChI Key: KUMAEMSLGCWJMP-VXKWHMMOSA-N
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Description

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid typically involves the following steps:

    Fmoc Protection: The amino acid is first protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used extensively in peptide synthesis. The Fmoc group provides a stable protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

In medicine, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including drug development, diagnostics, and as research tools.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using a base, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

Compared to similar compounds, (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid offers unique advantages in peptide synthesis due to its stability and ease of removal. The presence of two methylthio groups provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Biological Activity

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid, commonly referred to as Fmoc-L-methionine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H32N4O6
  • Molecular Weight : 496.56 g/mol
  • CAS Number : 159858-21-6
  • Purity : >96%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during chemical reactions, while the methylthio groups enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Biological Activities

  • Enzyme Inhibition : Preliminary studies have indicated that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 has been documented, suggesting a role in modulating drug pharmacokinetics .
  • Antimicrobial Activity : Research has shown that derivatives of Fmoc-L-methionine exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell death .
  • Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various Fmoc derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Cytochrome P450 Inhibition

Another study focused on the inhibition of cytochrome P450 enzymes by related compounds. It was found that the compound significantly inhibited CYP3A4 activity in vitro, suggesting potential implications for drug interactions in therapeutic settings .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismObserved Effects
Enzyme InhibitionCytochrome P450 (CYP1A2, CYP3A4)Modulation of drug metabolism
AntimicrobialBacterial membranesCell death in Staphylococcus aureus
Anti-inflammatoryPro-inflammatory cytokinesReduced inflammation markers

Properties

Molecular Formula

C25H30N2O5S2

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H30N2O5S2/c1-33-13-11-21(23(28)26-22(24(29)30)12-14-34-2)27-25(31)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-22H,11-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m0/s1

InChI Key

KUMAEMSLGCWJMP-VXKWHMMOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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